

Butylphthalide-d9: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butylphthalide-d9**

Cat. No.: **B15581110**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphthalide-d9 is the deuterated form of 3-n-butylphthalide (NBP), a compound originally isolated from the seeds of celery (*Apium graveolens*) and now synthesized for therapeutic use. NBP has garnered significant attention for its neuroprotective properties and is approved for the treatment of ischemic stroke in some countries. The incorporation of nine deuterium atoms into the butyl group of the molecule makes **Butylphthalide-d9** an invaluable tool in pharmacokinetic and metabolic studies, serving as an ideal internal standard for mass spectrometry-based quantification of NBP and its metabolites. This guide provides an in-depth overview of the physical and chemical properties of **Butylphthalide-d9**, detailed experimental protocols, and insights into the signaling pathways modulated by its non-deuterated counterpart.

Physical and Chemical Properties

The physical and chemical properties of **Butylphthalide-d9** are closely related to those of its non-deuterated analog, 3-n-butylphthalide. The primary difference is the increased molecular weight due to the presence of deuterium. Quantitative data for both compounds are presented below for comparison.

Table 1: General and Physical Properties

| Property | Butylphthalide-d9 | 3-n-Butylphthalide | Source |
|-----------------------|---|--|---------------------|
| Molecular Formula | C ₁₂ H ₅ D ₉ O ₂ | C ₁₂ H ₁₄ O ₂ | [1] |
| Molecular Weight | 199.29 g/mol | 190.24 g/mol | [1] |
| Appearance | - | Clear oily liquid | [2] |
| Boiling Point | No data available | 177-178 °C at 15 mmHg | [3] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. | Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL); sparingly soluble in aqueous buffers. | [4] |
| Storage and Stability | Store at -20°C. | Stable for ≥ 4 years at -20°C. | [4] |

Table 2: Chemical Identifiers

| Identifier | Butylphthalide-d9 | 3-n-Butylphthalide | Source |
|------------|---|-------------------------------------|---|
| CAS Number | 2251692-52-9 | 6066-49-5 | [5] [6] |
| Synonyms | 3-n-Butylphthalide-d9; 3-Butyl-1(3H)-isobenzofuranone-d9 | NBP, 3-Butyl-1(3H)-isobenzofuranone | [1] |

Experimental Protocols

Synthesis of Butylphthalide-d9

A specific, detailed experimental protocol for the synthesis of **Butylphthalide-d9** is not readily available in peer-reviewed literature. However, it can be synthesized by adapting established methods for the synthesis of 3-n-butylphthalide, using a deuterated precursor. One common synthetic route for 3-n-butylphthalide involves the reaction of phthalic anhydride with a butyl-

containing organometallic reagent. To synthesize **Butylphthalide-d9**, a deuterated butylating agent, such as butyl-d9-magnesium bromide (a Grignard reagent), would be used.

General Synthetic Approach:

- Preparation of Deuterated Grignard Reagent: Butyl-d9 bromide would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) to form butyl-d9-magnesium bromide.
- Reaction with Phthalic Anhydride: The freshly prepared Grignard reagent would then be added dropwise to a solution of phthalic anhydride in an appropriate anhydrous solvent at a controlled temperature (typically cooled in an ice bath).
- Work-up and Cyclization: The reaction mixture would be quenched with an aqueous acid solution (e.g., dilute HCl or H₂SO₄). The resulting intermediate, 2-(1-hydroxy-pentyl-d9)benzoic acid, would then be induced to cyclize to form 3-n-**butylphthalide-d9**, often with gentle heating or under acidic conditions.
- Purification: The crude product would be extracted with an organic solvent, washed, dried, and purified using techniques such as column chromatography or distillation under reduced pressure to yield pure **Butylphthalide-d9**.

Analytical Methods

Butylphthalide-d9 is primarily used as an internal standard for the quantification of 3-n-butylphthalide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Method for Quantification of 3-n-Butylphthalide using **Butylphthalide-d9**:

This protocol is adapted from methodologies described for the analysis of NBP in human plasma.[7][8]

- Sample Preparation (Protein Precipitation):
 - To 100 µL of plasma sample, add an appropriate volume of **Butylphthalide-d9** internal standard solution (in methanol or acetonitrile).

- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.

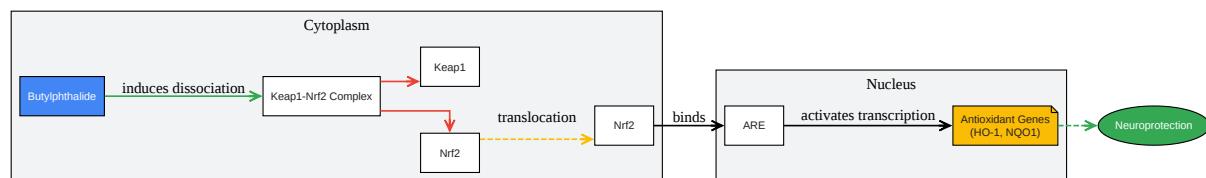
- Chromatographic Conditions:
 - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
 - Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometric Conditions:
 - Mass Spectrometer: A triple quadrupole mass spectrometer.
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - 3-n-Butylphthalide:m/z 191.1 → 133.1
 - **Butylphthalide-d9**:m/z 200.3 → 133.1
 - Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Signaling Pathways Modulated by 3-n-Butylphthalide

The neuroprotective effects of 3-n-butylphthalide are attributed to its modulation of multiple signaling pathways, primarily those involved in antioxidant defense and inflammation.

Keap1-Nrf2/ARE Signaling Pathway

3-n-Butylphthalide has been shown to activate the Keap1-Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative stress.[9][10] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or inducers like NBP, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11]



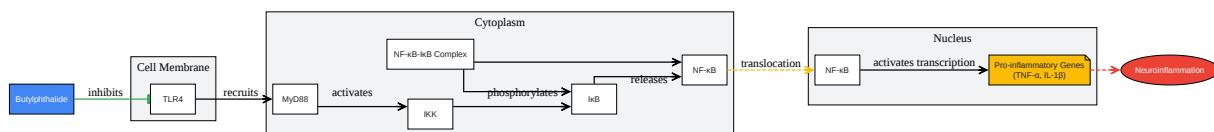
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Figure 1. Activation of the Keap1-Nrf2/ARE pathway by Butylphthalide.

TLR4/MyD88/NF-κB Signaling Pathway

Neuroinflammation is a key contributor to the pathology of ischemic stroke. 3-n-Butylphthalide has been demonstrated to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[12][13] Activation of TLR4 by damage-associated molecular patterns (DAMPs) released during ischemia leads to the recruitment of the adaptor protein MyD88. This

initiates a signaling cascade that results in the activation of the transcription factor NF- κ B. Activated NF- κ B translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF- α and IL-1 β . NBP can suppress this pathway, thereby reducing the inflammatory response.[14][15]



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Figure 2. Inhibition of the TLR4/MyD88/NF- κ B pathway by Butylphthalide.

Conclusion

Butylphthalide-d9 is a critical tool for researchers in the field of neuropharmacology and drug metabolism. Its use as an internal standard allows for the precise and accurate quantification of 3-n-butylphthalide, facilitating a deeper understanding of its pharmacokinetic profile. The neuroprotective effects of the parent compound, mediated through the activation of antioxidant pathways and the inhibition of inflammatory signaling, underscore its therapeutic potential. This guide provides a foundational resource for scientists and professionals working with **Butylphthalide-d9** and its non-deuterated analog, offering key data and methodologies to support further research and development.

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